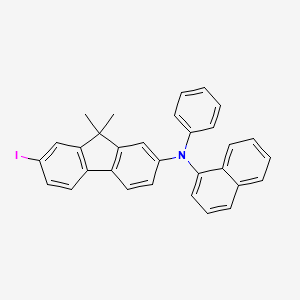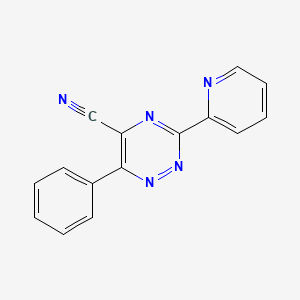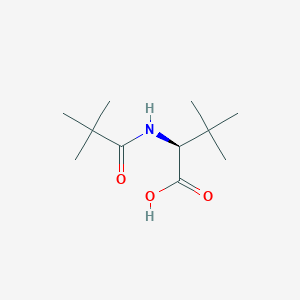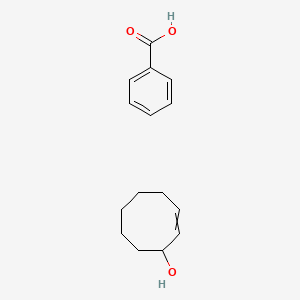
7-Iodo-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine is a complex organic compound characterized by its unique structure, which includes an iodine atom, a naphthalene ring, and a phenyl group attached to a fluoren-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. The process begins with the iodination of a suitable fluoren-2-amine precursor, followed by the introduction of the naphthalene and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the naphthalene or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as iodine (I2) and bases like sodium hydride (NaH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or phenyl rings.
Scientific Research Applications
7-Iodo-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Its ability to absorb and emit light at specific wavelengths is valuable in the development of photonic devices.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.
Material Science: It can be used as a building block for the synthesis of advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of 7-Iodo-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic structure allows it to participate in charge transfer processes, which are crucial in organic electronics and photonics.
Binding Affinity: In medicinal chemistry, the compound’s ability to bind to specific biological targets, such as enzymes or receptors, can be explored for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-Iodo-9H-fluoren-2-amine: This compound shares the fluoren-2-amine core but lacks the naphthalene and phenyl groups, making it less complex.
7-Iodo-9-(iodomethylidene)pentadec-7-ene: This compound has a different structural framework, with an iodomethylidene group instead of the naphthalene and phenyl groups.
Uniqueness
7-Iodo-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine stands out due to its unique combination of functional groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
CAS No. |
308144-59-4 |
|---|---|
Molecular Formula |
C31H24IN |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
7-iodo-9,9-dimethyl-N-naphthalen-1-yl-N-phenylfluoren-2-amine |
InChI |
InChI=1S/C31H24IN/c1-31(2)28-19-22(32)15-17-26(28)27-18-16-24(20-29(27)31)33(23-11-4-3-5-12-23)30-14-8-10-21-9-6-7-13-25(21)30/h3-20H,1-2H3 |
InChI Key |
NFMOBKUXOCSBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)




![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)


![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)



